N-[(Oxolan-2-YL)methyl]-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide
Description
N-[(Oxolan-2-YL)methyl]-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11(2)13-9-15(22-18-13)14-6-3-7-19(14)16(20)17-10-12-5-4-8-21-12/h9,11-12,14H,3-8,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSOZNIJVHOEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Oxolan-2-YL)methyl]-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or by using an epoxide ring-opening reaction.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an α-haloketone with an amide.
Construction of the Pyrrolidine Ring: This can be done through the cyclization of a suitable amino acid derivative.
Coupling Reactions: The final step involves coupling the oxolane, oxazole, and pyrrolidine rings using appropriate reagents and conditions, such as peptide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane and pyrrolidine rings.
Reduction: Reduction reactions can be performed on the oxazole ring to yield corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(Oxolan-2-YL)methyl]-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic rings can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-[(Oxolan-2-YL)methyl]-2-[3-(methyl)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide
- N-[(Oxolan-2-YL)methyl]-2-[3-(ethyl)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide
Uniqueness
N-[(Oxolan-2-YL)methyl]-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide is unique due to the presence of the propan-2-yl group on the oxazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets or alter its pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
